molecular formula C6H7NO3S2 B12225836 Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate

Cat. No.: B12225836
M. Wt: 205.3 g/mol
InChI Key: QNDBAAFDCOSUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate typically involves the reaction of thiosemicarbazide with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, and alcohols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidines .

Scientific Research Applications

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-oxo-4-thioxo-1,3-thiazolidin-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives .

Properties

Molecular Formula

C6H7NO3S2

Molecular Weight

205.3 g/mol

IUPAC Name

methyl 2-(2-oxo-4-sulfanylidene-1,3-thiazolidin-5-yl)acetate

InChI

InChI=1S/C6H7NO3S2/c1-10-4(8)2-3-5(11)7-6(9)12-3/h3H,2H2,1H3,(H,7,9,11)

InChI Key

QNDBAAFDCOSUME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=S)NC(=O)S1

Origin of Product

United States

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